molecular formula C3H5Cl3 B3392429 Trichloropropane CAS No. 7789-89-1

Trichloropropane

Cat. No.: B3392429
CAS No.: 7789-89-1
M. Wt: 147.43 g/mol
InChI Key: AVGQTJUPLKNPQP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trichloropropane (TCP) is a non-natural, biodegradation-recalcitrant, and toxic compound . It is recognized as a human carcinogen . The primary human exposure routes are inhalation of ambient air and ingestion of drinking water . Short-term exposure may cause eye and throat irritation, while long-term exposure has led to liver and kidney damage and reduced body weight in animal studies .

Mode of Action

The U.S. Environmental Protection Agency (EPA) has concluded that TCP is carcinogenic by a mutagenic mode of action . This means that TCP can alter the DNA in cells, which can lead to mutations and potentially cause cancer.

Biochemical Pathways

The characteristic pathway for degradation of halogenated aliphatic compounds like TCP in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation .

Pharmacokinetics

Most of the TCP that you eat or drink will be absorbed into the body . Once in the body, it is rapidly broken down. TCP and its breakdown products leave the body in the urine, feces, or exhaled breath usually within 2 days of exposure .

Result of Action

The molecular and cellular effects of TCP’s action are significant. As a suspected human carcinogen, it has been shown to cause cancer in extensive animal studies . Short term exposure to TCP can cause throat and eye irritation and can affect muscle coordination and concentration. Long term exposure can affect body weight and kidney function .

Action Environment

TCP in the atmosphere breaks down when exposed to sunlight. It evaporates from surface water and surface soil. It can move from deeper soil into the groundwater where it breaks down slowly . Environmental factors such as sunlight and the presence of water can influence the action, efficacy, and stability of TCP .

Comparison with Similar Compounds

1,2,3-Trichloropropane is compared with other similar compounds such as:

The uniqueness of 1,2,3-Trichloropropane lies in its high toxicity and persistence, making it a compound of significant environmental concern .

Properties

IUPAC Name

1,1,1-trichloropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3/c1-2-3(4,5)6/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGQTJUPLKNPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073992
Record name 1,1,1-Trichloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7789-89-1, 25735-29-9
Record name 1,1,1-Trichloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7789-89-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trichloropropane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichloropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025735299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trichloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.910
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Record name 1,1,1-TRICHLOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2DQH157P9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In the present process, dichloropropane is converted to a chlorinated alkene, e.g., TCPE, using a series of consecutive chlorination and dehydrochlorination steps. In one exemplary embodiment, PDC is fed to a liquid phase chlorination reactor, e.g., such as a batch or continuous stirred tank autoclave reactor with an internal cooling coil. A shell and multitube exchanger operating in plug flow, followed by vapor liquid disengagement tank or vessel can also be used. Suitable reaction conditions include, e.g., a temperature of from 30° C. to 150° C., a pressure of from 100 kPa to 2000 kPa. The reaction is carried out in the presence of one or more regioselective catalysts that provide a regioselectivity to, e.g., 1,1,2-trichloropropane of at least 5:1 over other trichloropropane isomers.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloropropane
Reactant of Route 2
Trichloropropane
Reactant of Route 3
Trichloropropane
Reactant of Route 4
Trichloropropane
Reactant of Route 5
Trichloropropane
Reactant of Route 6
Trichloropropane

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